molecular formula C22H27F3N10O2 B8731621 DS-7423

DS-7423

Cat. No.: B8731621
M. Wt: 520.5 g/mol
InChI Key: SOJJMSYMCLIQCZ-CYBMUJFWSA-N
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Description

DS-7423 is a small-molecule dual inhibitor of phosphatidylinositol-3-kinase and mammalian target of rapamycin. It is known for its potent inhibition of phosphatidylinositol-3-kinase alpha (IC50 = 15.6 nM) and mammalian target of rapamycin (IC50 = 34.9 nM). This compound also inhibits other isoforms of class I phosphatidylinositol-3-kinase, including phosphatidylinositol-3-kinase beta, phosphatidylinositol-3-kinase gamma, and phosphatidylinositol-3-kinase delta .

Preparation Methods

The synthetic routes and reaction conditions for DS-7423 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization to achieve the desired inhibitory properties. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

DS-7423 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DS-7423 has a wide range of scientific research applications, including:

Mechanism of Action

DS-7423 exerts its effects by inhibiting the activity of phosphatidylinositol-3-kinase and mammalian target of rapamycin. This inhibition disrupts the phosphatidylinositol-3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is frequently activated in various cancers. The compound increases TP53 expression and the level of phosphorylated TP53 on Ser-46, leading to the induction of apoptosis-related TP53 target genes such as TP53AIP1 and PUMA. This results in the induction of apoptosis in cancer cells, particularly those with wild-type TP53 .

Comparison with Similar Compounds

DS-7423 is unique in its dual inhibition of phosphatidylinositol-3-kinase and mammalian target of rapamycin. Similar compounds include:

These compounds share similar inhibitory properties but differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its dual inhibition of phosphatidylinositol-3-kinase and mammalian target of rapamycin .

Properties

Molecular Formula

C22H27F3N10O2

Molecular Weight

520.5 g/mol

IUPAC Name

1-[(2R)-4-[2-(2-aminopyrimidin-5-yl)-6-morpholin-4-yl-9-(2,2,2-trifluoroethyl)purin-8-yl]-2-methylpiperazin-1-yl]ethanone

InChI

InChI=1S/C22H27F3N10O2/c1-13-11-33(3-4-34(13)14(2)36)21-29-16-18(32-5-7-37-8-6-32)30-17(15-9-27-20(26)28-10-15)31-19(16)35(21)12-22(23,24)25/h9-10,13H,3-8,11-12H2,1-2H3,(H2,26,27,28)/t13-/m1/s1

InChI Key

SOJJMSYMCLIQCZ-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N

Canonical SMILES

CC1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N

Origin of Product

United States

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